molecular formula C11H9NO3 B2899540 N-(2-propynyl)-1,3-benzodioxole-5-carboxamide CAS No. 1057940-55-2

N-(2-propynyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B2899540
CAS RN: 1057940-55-2
M. Wt: 203.197
InChI Key: DJPBGUXGALVGCW-UHFFFAOYSA-N
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Description

“N-(2-propynyl)-1,3-benzodioxole-5-carboxamide” is an organic compound. It contains a propynyl group, which is a functional group consisting of a propyne moiety (a three-carbon chain with a triple bond) attached to the molecule by its terminal carbon .


Molecular Structure Analysis

The molecular structure of “N-(2-propynyl)-1,3-benzodioxole-5-carboxamide” can be analyzed using various methods such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT). For instance, the conformational analysis of a similar compound, rasagiline [N-propargyl-1®-aminoindan], was performed by the DFT B3LYP method using the 6-31++G (d,p) basis set .

Safety and Hazards

The safety data sheet for a similar compound, 3-Iodo-2-propynyl N-butylcarbamate, indicates that it is harmful if swallowed, toxic if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The future directions for the study of “N-(2-propynyl)-1,3-benzodioxole-5-carboxamide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .

Mechanism of Action

Target of Action

N-(2-propynyl)-1,3-benzodioxole-5-carboxamide is an irreversible inhibitor of monoamine oxidase (MAO) . MAO is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system (CNS) and peripheral tissues .

Mode of Action

The compound interacts with its target, MAO, by irreversibly inhibiting it . This inhibition prevents the breakdown of neurotransmitters such as dopamine, thereby increasing their availability .

Biochemical Pathways

The primary biochemical pathway affected by N-(2-propynyl)-1,3-benzodioxole-5-carboxamide is the metabolic degradation of catecholamines and serotonin . By inhibiting MAO, the compound prevents the breakdown of these neurotransmitters, leading to an increase in their levels . This can have downstream effects on various neurological processes, including mood regulation and motor control .

Result of Action

The inhibition of MAO by N-(2-propynyl)-1,3-benzodioxole-5-carboxamide leads to an increase in the levels of neurotransmitters such as dopamine . This can result in improved mood and motor control, making the compound potentially useful in the management of conditions like Parkinson’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-propynyl)-1,3-benzodioxole-5-carboxamide. For instance, factors affecting the compound’s absorption, distribution, metabolism, and excretion can impact its bioavailability and therapeutic effect . .

properties

IUPAC Name

N-prop-2-ynyl-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-2-5-12-11(13)8-3-4-9-10(6-8)15-7-14-9/h1,3-4,6H,5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPBGUXGALVGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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